molecular formula C9H7ClN2O2 B11758911 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11758911
M. Wt: 210.62 g/mol
InChI Key: YQMVHPKWVOAYDX-UHFFFAOYSA-N
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Description

7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 4th position. It is a white to off-white solid and is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the alkylation of pyrazolo[1,5-a]pyridine followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with methyl iodide in the presence of a base to introduce the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid: Lacks the chlorine atom at the 7th position.

    Pyrazolo[1,5-a]pyrimidines: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazoloquinolines: Contains a quinoline ring fused to the pyrazole ring.

Uniqueness: 7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-2-3-7(10)12-8(5)6(4-11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

YQMVHPKWVOAYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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